molecular formula C26H33NaO8 B13400204 6 alpha-Methylprednisolone Sodium Hemisuccinate;6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt

6 alpha-Methylprednisolone Sodium Hemisuccinate;6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt

Cat. No.: B13400204
M. Wt: 496.5 g/mol
InChI Key: FQISKWAFAHGMGT-UHFFFAOYSA-M
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Description

6α-Methylprednisolone Sodium Hemisuccinate (commonly referred to as Methylprednisolone Sodium Succinate, MPSS) is a synthetic glucocorticoid derivative of prednisolone, modified at the 6α position with a methyl group and esterified at the 21-hydroxyl position with a hemisuccinate moiety (Fig. 1). Its IUPAC name is sodium 4-[(6α,11β,17α)-11,17-dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl]oxy-4-oxobutanoate .

MPSS is a water-soluble prodrug designed for intravenous or intramuscular administration, enabling rapid systemic delivery . Its primary clinical applications include treating inflammatory conditions (e.g., asthma, rheumatoid arthritis) and immune-mediated disorders, leveraging its potent anti-inflammatory and immunosuppressive effects . Unlike non-esterified methylprednisolone, the sodium hemisuccinate formulation enhances solubility, allowing for high-dose therapies in acute settings such as spinal cord injuries .

Properties

IUPAC Name

sodium;4-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQISKWAFAHGMGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Salt Formation via Succinic Acid Derivatives

  • Starting Material: Methylprednisolone crude product.
  • Solvent System: A mixture of water and acetone is commonly used, with weight ratios of methylprednisolone crude product: water: acetone varying between 1:1:9 and 1:1.5:12 depending on the specific embodiment.
  • Process Conditions: The crude product is dissolved by heating and stirring at 35-40°C to obtain a boiling solution.
  • Decolourization: Addition of granular activated carbon (GAC) at 0.1-1% of total solution volume to remove impurities, followed by hot filtration.
  • Crystallization: The filtered solution is cooled to 0-5°C for thermostatic crystallization.
  • Drying: The crystallized product is vacuum-dried at 45°C to yield purified succinic acid methylprednisolone sodium salt (hemisuccinate).
Step Conditions/Details Notes
Dissolution Methylprednisolone crude + water + acetone (1:1-1.5:9-12) Heated at 35-40°C with stirring
Decolourization GAC addition 0.1-1% of volume, hot filtration Removes color impurities
Crystallization Cooling to 0-5°C, thermostatic crystallization Purifies product
Drying Vacuum drying at 45°C Final product isolation

Granulation and Salt Formation via Carbonate Reaction (Effervescent Granulate Preparation)

An alternative advanced method focuses on producing an effervescent pharmaceutical dosage form of the sodium salt:

  • Device: "Single pot" vacuum granulation apparatus.
  • Reactants: Methylprednisolone hydrogen succinate and sodium or potassium carbonate.
  • Vacuum Conditions: Initial vacuum of 500-700 mBar for material transfer, granulation under 400-600 mBar, and stabilization under 100-200 mBar.
  • Temperature Control: Heating the device walls to 45-65°C; granulation mass temperature maintained between 40-60°C.
  • Granulation Agent: Aqueous solution of docusate sodium (0.005-0.10%) added at 1-2% of granulation mass.
  • Mixing Speeds: Central mixer at 60-80 rpm, side mixer at 600-700 rpm.
  • Chemical Reaction: Sodium salt formation occurs at the interface of methylprednisolone particles and carbonate under vacuum, controlled by vacuum depth and temperature.
  • Drying: Following granulation and stabilization, drying under deep vacuum (5-20 mBar) with cooling to maintain product humidity below 0.3%.
  • Phase 2: Addition of lemon acid for stabilization, further mixing and drying under vacuum with controlled mixer speeds.

This method allows for efficient salt formation and granulate stabilization suitable for effervescent formulations.

Step Parameters/Conditions Purpose
Material Transfer Vacuum 500-700 mBar Transfer reactants into device
Heating Device wall 45-65°C; mass 40-60°C Facilitate reaction and granulation
Granulation Agent Docusate sodium 0.005-0.10%, 1-2% of mass Aid granule formation
Vacuum Control Granulation 400-600 mBar; stabilization 100-200 mBar Control salt formation reaction
Mixing Speeds Central mixer 60-80 rpm; side mixer 600-700 rpm Ensure uniform granulation
Drying Vacuum 5-20 mBar, cooling to -5°C Reduce moisture, stabilize product
Stabilization Lemon acid addition, mixing at 50 rpm, drying at 10 mBar Final product stabilization
  • High-performance liquid chromatography (HPLC) methods have been developed for rapid, sensitive, and selective analysis of methylprednisolone sodium succinate and its derivatives to ensure purity and consistency in production batches.
  • The preparation methods emphasize control of temperature, vacuum, and solvent ratios to optimize yield and purity.
  • Decolourization and crystallization steps are critical for removing impurities and achieving pharmaceutical-grade material.
Preparation Method Key Features Advantages References
Solvent Dissolution + Crystallization Use of water-acetone mix; GAC decolourization; crystallization at 0-5°C Simple, effective purification; scalable
Vacuum Granulation with Carbonates Vacuum-controlled salt formation; docusate sodium granulation agent; effervescent granulate production Controlled reaction; suitable for dosage forms; moisture control

The preparation of 6 alpha-Methylprednisolone Sodium Hemisuccinate involves precise control of solvent systems, temperature, vacuum, and reactant ratios to achieve high purity and stability. The two main approaches are solvent-based crystallization and vacuum granulation with carbonate salts, each with specific advantages depending on the intended pharmaceutical formulation. These methods are well-documented in patent literature and supported by analytical techniques ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone sodium succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of methylprednisolone sodium succinate .

Scientific Research Applications

Mechanism of Action

Methylprednisolone sodium succinate exerts its effects by regulating gene expression after binding to specific intracellular receptors. Once inside the cell, it translocates to the nucleus, where it modulates the transcription of various genes involved in inflammatory and immune responses. This regulation leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .

Comparison with Similar Compounds

Hydrocortisone Sodium Succinate

Hydrocortisone Sodium Succinate (Cortisol 21-hemisuccinate) shares structural similarities with MPSS but lacks the 6α-methyl substitution and has a shorter duration of action. Key differences include:

  • Anti-inflammatory potency : MPSS exhibits ~5-fold greater anti-inflammatory activity than hydrocortisone acetate in vivo .
  • Solubility : Both compounds are water-soluble, but MPSS has a longer plasma half-life (2–3 hours vs. 1–2 hours for hydrocortisone) due to reduced metabolic clearance .

Methylprednisolone Acetate

Methylprednisolone Acetate is a lipid-soluble ester used in depot injections for sustained release. Key distinctions from MPSS include:

  • Solubility : Insoluble in water, limiting administration to intramuscular or intra-articular routes .
  • Duration of action : Provides prolonged anti-inflammatory effects (days to weeks) compared to MPSS’s rapid onset and shorter duration .

U-72099E (Non-Glucocorticoid Analog)

U-72099E is a structural analog of MPSS lacking glucocorticoid receptor activity. It replicates MPSS’s high-dose neuroprotective effects (e.g., lipid peroxidation inhibition) without causing thymic involution or weight loss, highlighting the dissociation of anti-inflammatory and classical steroid side effects .

Physicochemical and Pharmacokinetic Properties

Property 6α-Methylprednisolone Sodium Hemisuccinate Hydrocortisone Sodium Succinate Methylprednisolone Acetate
Water Solubility Very soluble (>100 mg/mL) Soluble (50–100 mg/mL) Insoluble
Plasma Protein Binding 75–82% (nonspecific, hydrophobic binding) 90% >90%
Half-Life 2–3 hours 1–2 hours Days to weeks
Anti-inflammatory Potency High (5× hydrocortisone) Moderate High (similar to MPSS)

Stability and Degradation Pathways

MPSS undergoes pH-dependent degradation via hydrolysis and acyl migration. At pH 7.4 and 25°C, the 21-hemisuccinate ester hydrolyzes to form methylprednisolone, with a degradation rate constant of 0.012 h⁻¹ . In contrast, hydrocortisone hemisuccinate exhibits faster hydrolysis due to the absence of the 6α-methyl group, which sterically stabilizes MPSS .

Research Findings and Clinical Implications

  • Protein Binding: MPSS binds nonspecifically to plasma proteins (75–82%) via hydrophobic interactions, as demonstrated by its correlation with octanol-water partition coefficients .
  • Hypoxia Interactions : Under hypoxic conditions, MPSS potentiates apoptosis in serum-starved cells via PI3K/Akt pathway modulation, suggesting context-dependent therapeutic risks .
  • Analytical Methods : Reverse-phase HPLC is widely validated for quantifying MPSS and its derivatives in pharmaceutical formulations, with retention times of 8.2 minutes for MPSS and 12.1 minutes for free methylprednisolone .

Biological Activity

6 alpha-Methylprednisolone Sodium Hemisuccinate, also referred to as 6(c) paragraph sign-Methylprednisolone 21-hemisuccinate sodium salt, is a water-soluble ester derivative of methylprednisolone. This compound is primarily utilized in clinical settings due to its potent anti-inflammatory and immunosuppressive properties, making it effective for various medical conditions.

  • Chemical Formula : C26H34O8
  • Molecular Weight : Approximately 474.55 g/mol
  • Solubility : Highly soluble in water, facilitating rapid absorption and action when administered parenterally.

6 alpha-Methylprednisolone Sodium Hemisuccinate exhibits biological activity akin to that of methylprednisolone. Its mechanism involves:

  • Inhibition of inflammatory mediators.
  • Suppression of the immune response.
    This leads to its effectiveness in managing acute allergic reactions, inflammation, and various autoimmune disorders.

Applications

The compound is indicated for a range of conditions, including:

  • Severe allergic reactions
  • Dermatologic diseases
  • Endocrine disorders
  • Gastrointestinal diseases
  • Hematological disorders
  • Neoplastic diseases
  • Nervous system conditions
  • Ophthalmic diseases
  • Renal diseases
  • Respiratory diseases
  • Rheumatic disorders

Comparative Biological Activity

A comparative study was conducted between 6 alpha-Methylprednisolone Sodium Hemisuccinate and hydrocortisone sodium succinate in male Wistar rats. The findings indicated:

  • Both compounds led to adrenal gland atrophy in a dose-dependent manner.
  • No significant gastrointestinal ulcerations were observed in treated subjects.
  • Serum corticosterone levels decreased with increasing doses, suggesting similar inhibitory effects on the pituitary-adrenal axis for both compounds .

Case Study: Efficacy in Allergic Reactions

In a clinical trial involving patients with severe allergic reactions, administration of 6 alpha-Methylprednisolone Sodium Hemisuccinate resulted in:

  • Rapid resolution of symptoms.
  • A significant decrease in inflammatory markers within hours post-administration.

Research Findings on Bone Health

Recent studies have suggested that this compound may offer protective effects against glucocorticoid-induced osteonecrosis under hypoxic conditions. This indicates potential applications beyond its traditional use, particularly in managing bone health during corticosteroid therapy.

Interaction with Other Medications

6 alpha-Methylprednisolone Sodium Hemisuccinate has been shown to interact with several other medications. Clinicians should monitor for interactions when co-administering with drugs such as:

  • Anticoagulants
  • Other corticosteroids
    These interactions may necessitate dosage adjustments or increased monitoring for adverse effects.

Comparison with Similar Compounds

Compound NameChemical FormulaKey Characteristics
MethylprednisoloneC22H30O5Widely used corticosteroid with anti-inflammatory effects.
DexamethasoneC22H29F2O5Potent synthetic glucocorticoid with strong anti-inflammatory properties.
PrednisoneC21H26O5Prodrug that converts to prednisolone; used for various inflammatory conditions.
HydrocortisoneC21H30O5Natural corticosteroid used for adrenal insufficiency and inflammation.

The unique feature of 6 alpha-Methylprednisolone Sodium Hemisuccinate lies in its enhanced solubility due to the sodium hemisuccinate modification, allowing for rapid injection during acute medical emergencies .

Q & A

Basic: How to design experiments to assess the anti-inflammatory efficacy of 6α-Methylprednisolone Sodium Hemisuccinate in preclinical models?

Methodological Answer:

  • In Vivo Models : Use murine collagen-induced arthritis (CIA) or lipopolysaccharide (LPS)-induced inflammation models. Measure biomarkers like TNF-α, IL-6, and IL-1β in serum via ELISA post-administration. Include prednisolone as a comparator to evaluate relative potency and duration of action .
  • Dosage Optimization : Conduct dose-response studies (e.g., 1–20 mg/kg) with intravenous or intraperitoneal administration. Monitor pharmacokinetic parameters (AUC, half-life) to correlate exposure with efficacy .

Basic: What analytical methods are recommended for quantifying 6α-Methylprednisolone Sodium Hemisuccinate in biological matrices?

Methodological Answer:

  • HPLC-UV/LC-MS : Use a C18 column with mobile phase (acetonitrile:water, 45:55 v/v) and UV detection at 254 nm. For LC-MS, employ electrospray ionization (ESI) in positive mode (m/z 496.53 for [M+Na]+). Validate methods per ICH guidelines for linearity (1–100 µg/mL), precision (RSD <5%), and recovery (>90%) .
  • Sample Preparation : Treat plasma with alkaline phosphatase to hydrolyze ester prodrugs, followed by protein precipitation with acetonitrile .

Basic: How to ensure compound stability during storage and experimental use?

Methodological Answer:

  • Storage : Store lyophilized powder at -20°C in airtight, light-protected vials. Reconstituted solutions (e.g., in PBS or DMSO) should be aliquoted and stored at -20°C, avoiding freeze-thaw cycles (>3 cycles degrade integrity) .
  • Stability Testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to detect degradation products like free methylprednisolone or 17-hemisuccinate isomers .

Advanced: How to resolve discrepancies in plasma protein binding data between species (e.g., humans vs. rabbits)?

Methodological Answer:

  • Equilibrium Dialysis : Compare unbound fractions using species-specific plasma. For humans, reported binding is ~60–70% vs. ~50% in rabbits due to albumin affinity differences. Normalize data using species-specific protein concentrations .
  • Mechanistic Modeling : Incorporate binding constants (Ka) into pharmacokinetic models to adjust for interspecies variability in tissue distribution .

Advanced: What formulation strategies improve bioavailability and target specificity?

Methodological Answer:

  • Liposomal Encapsulation : Prepare PEGylated liposomes (100–200 nm) via thin-film hydration. Achieve >80% encapsulation efficiency by adjusting lipid-drug ratios. This extends circulation half-life and enhances accumulation in inflamed tissues (e.g., arthritic joints) .
  • pH-Sensitive Nanoparticles : Use Eudragit® polymers for colon-targeted delivery, leveraging esterase-mediated release in inflamed mucosa .

Advanced: How to differentiate 6α-Methylprednisolone Sodium Hemisuccinate from its β-isomer or metabolites during analysis?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to resolve α/β isomers (retention time difference ~2–3 min). Confirm via NMR (C6-methyl proton shifts: δ 1.2 ppm for α vs. δ 1.4 ppm for β) .
  • Metabolite Profiling : Incubate with liver microsomes and monitor via LC-MS/MS for metabolites like 6β-Methylprednisolone Hemisuccinate-d3 (m/z 477.56) .

Advanced: What statistical considerations are critical when reporting pharmacokinetic or efficacy data?

Methodological Answer:

  • Precision Limits : Report means ± SD with ≤3 significant figures (e.g., 12.3 ± 1.5 µg/mL). Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Significance Criteria : Define thresholds a priori (e.g., p <0.05) and adjust for multiple comparisons via Bonferroni correction. Avoid overinterpreting trends without power analysis .

Advanced: How to address contradictory data on tissue-specific glucocorticoid receptor activation?

Methodological Answer:

  • Receptor Binding Assays : Perform competitive binding assays using human recombinant GRα. Compare IC50 values with dexamethasone to assess relative affinity .
  • Transcriptomic Profiling : Use RNA-seq to identify tissue-specific gene expression patterns (e.g., hepatic vs. pulmonary GR targets) after dosing .

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